1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyridazine, and piperidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science .
Preparation Methods
The synthesis of 1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyridazine intermediates. These intermediates are then coupled with piperidine derivatives under specific reaction conditions. For instance, the reaction of hydrazide with aryl isocyanate and aryl isothiocyanates in anhydrous benzene can yield the desired compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole and pyridazine rings allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antibacterial, and antioxidant properties.
Agricultural Science: Derivatives of this compound are used as insecticides, fungicides, and herbicides.
Biological Research: It is studied for its growth-stimulating effects on plants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide include other pyrazolylpyridazine derivatives. These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties. For example, compounds like 2-{[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide have been studied for their biological properties .
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4/c1-14-12-15(2)28(26-14)21-7-6-20(24-25-21)27-10-8-16(9-11-27)22(30)23-18-13-17(29(31)32)4-5-19(18)33-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAIUCNFPUPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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